2-(2,3-Difluoro-6-nitrophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluoro-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c9-5-1-2-6(12(14)15)4(8(5)10)3-7(11)13/h1-2H,3H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPNYIUBDKLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278793 | |
| Record name | Benzeneacetamide, 2,3-difluoro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092001-87-9 | |
| Record name | Benzeneacetamide, 2,3-difluoro-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2092001-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetamide, 2,3-difluoro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Difluoro 6 Nitrophenyl Acetamide
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a material, such as its melting point, solubility, and stability. For a molecule like 2-(2,3-Difluoro-6-nitrophenyl)acetamide, one would anticipate a complex network of interactions.
Typically, the analysis of crystal packing involves the identification and characterization of hydrogen bonds, halogen bonds, and other van der Waals forces. In many related nitrophenylacetamide structures, classical N–H···O hydrogen bonds are a dominant feature, often forming chains or dimeric motifs that link adjacent molecules. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating these robust interactions.
In the absence of specific data, a hypothetical analysis would involve examining the distances and angles between potential donor and acceptor atoms to confirm the presence and geometry of these interactions. The formation of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions, would also be a key area of investigation.
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. semanticscholar.orgresearchgate.netnih.govnih.gov This method partitions the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules, creating a unique "Hirshfeld surface" for each molecule.
This surface can be color-mapped with various properties to provide detailed insights into intermolecular contacts. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.
A complementary tool is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like H···H interactions.
Chemical Reactivity and Derivatization Studies of 2 2,3 Difluoro 6 Nitrophenyl Acetamide
Transformations Involving the Acetamide (B32628) Functionality
The acetamide group, consisting of an amide bond, is a versatile functional group that can undergo several important chemical transformations.
The amide bond in 2-(2,3-difluoro-6-nitrophenyl)acetamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process typically yields 2-(2,3-difluoro-6-nitrophenyl)acetic acid or 2,3-difluoro-6-nitroaniline, depending on the reaction conditions. The efficiency of the leaving group, which is influenced by its basicity, plays a crucial role in the rate of hydrolysis. mdpi.com In related compounds like p-nitrophenyl trifluoroacetate, hydrolysis proceeds through a two-step addition-cleavage mechanism to form a tetrahedral intermediate that subsequently decomposes to the products. mdpi.com
Table 1: Hydrolysis Reactions of the Amide Bond This table is generated based on typical amide hydrolysis reactions and may not represent experimentally verified data for this specific compound.
| Reagent(s) | Product(s) | Conditions |
|---|---|---|
| H₃O⁺ (e.g., aq. HCl) | 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, Ammonium salt | Heat |
While specific examples for this compound are not extensively documented in publicly available literature, the nitrogen atom of the acetamide group is generally amenable to substitution reactions. These reactions would involve deprotonation of the amide N-H bond followed by reaction with an electrophile. Such modifications would lead to a variety of N-substituted derivatives, expanding the chemical space accessible from this starting material.
Table 2: Hypothetical N-Substitution Reactions This table presents potential N-substitution reactions based on general amide chemistry.
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| 1. NaH; 2. CH₃I | N-Methyl-2-(2,3-difluoro-6-nitrophenyl)acetamide | N-Alkylation |
Reactivity of the Nitro Group and its Chemical Manipulations
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other valuable functional groups.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgnih.gov This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂). nih.gov A wide array of reducing agents can accomplish this, with catalytic hydrogenation and metal-acid combinations being common methods. wikipedia.org
For aromatic nitro compounds, methods such as catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel are highly effective. wikipedia.org Other reagents, including iron in acidic media, tin(II) chloride, and sodium hydrosulfite, are also widely used for this transformation. wikipedia.org The choice of reagent can be critical for achieving chemoselectivity in the presence of other functional groups.
Table 3: Reduction of the Nitro Group
| Reagent(s) | Product |
|---|---|
| H₂, Pd/C | 2-(6-Amino-2,3-difluorophenyl)acetamide |
| Fe, HCl | 2-(6-Amino-2,3-difluorophenyl)acetamide |
| SnCl₂, HCl | 2-(6-Amino-2,3-difluorophenyl)acetamide |
Reactivity of the Difluorinated Aromatic Ring
The fluorine atoms on the aromatic ring, activated by the ortho and para nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The regioselectivity of the substitution will depend on the relative activation of the two fluorine atoms by the nitro group. Generally, the fluorine atom para to the nitro group (at the 3-position) would be more activated towards nucleophilic attack than the one ortho (at the 2-position), although steric factors can also play a role. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atoms. nih.gov
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) |
|---|---|
| Ammonia (NH₃) | 2-(2-Amino-3-fluoro-6-nitrophenyl)acetamide or 2-(3-Amino-2-fluoro-6-nitrophenyl)acetamide |
| Sodium methoxide (B1231860) (NaOCH₃) | 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetamide or 2-(3-Fluoro-2-methoxy-6-nitrophenyl)acetamide |
Nucleophilic Aromatic Substitution (SNAr) Reactivity of Ring-Bound Fluorine Atoms
The phenyl ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is primarily due to the presence of the strongly electron-withdrawing nitro (NO₂) group. Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction, thereby lowering the activation energy of the reaction. bldpharm.comchemicalbook.com The two fluorine atoms serve as good leaving groups in this context.
The position of the substituents on the aromatic ring is critical in determining the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups located ortho or para to the leaving group provide the most significant activation. bldpharm.com In this compound, the nitro group is ortho to the fluorine atom at the C-2 position and meta to the fluorine atom at the C-3 position. Consequently, the fluorine at C-2 is expected to be significantly more activated towards nucleophilic attack than the fluorine at C-3.
The acetamide side chain, -CH₂CONH₂, is generally considered a weakly deactivating group. Its influence on the SNAr reactivity is likely to be minor compared to the powerful activating effect of the nitro group.
Expected Reactivity and Regioselectivity:
It is anticipated that nucleophiles will preferentially attack the C-2 position, leading to the displacement of the fluoride at this position. This prediction is based on the strong ortho-activating effect of the nitro group. The reaction with a generic nucleophile (Nu⁻) is expected to proceed as follows:
Predicted Major Product: 2-(2-Nucleo-3-fluoro-6-nitrophenyl)acetamide
Predicted Minor or Unobserved Product: 2-(3-Nucleo-2-fluoro-6-nitrophenyl)acetamide
This regioselectivity has been observed in analogous systems. For instance, in reactions of other activated dihalobenzenes, the halogen ortho to a strong electron-withdrawing group is typically the most reactive. Studies on substituted dichloropyridines have also shown that the position of substitution is highly dependent on the electronic nature and position of other ring substituents.
Illustrative Data Table of Predicted SNAr Reactivity
| Nucleophile (Nu⁻) | Predicted Major Product | Predicted Reaction Conditions |
| Alkoxide (RO⁻) | 2-(2-Alkoxy-3-fluoro-6-nitrophenyl)acetamide | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, DMSO) |
| Amine (R₂NH) | 2-(2-(Dialkylamino)-3-fluoro-6-nitrophenyl)acetamide | Aprotic Solvent, possibly with added base |
| Thiolate (RS⁻) | 2-(2-(Alkylthio)-3-fluoro-6-nitrophenyl)acetamide | Base (e.g., NaH, K₂CO₃), Aprotic Solvent |
This table is predictive and based on general principles of SNAr reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. The presence of the nitro group, a powerful deactivating group, and the two fluorine atoms, which are also deactivating via their inductive effect, makes the aromatic ring of this compound highly electron-deficient. science.gov Therefore, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are unlikely to proceed under normal conditions. masterorganicchemistry.comyoutube.com Forcing conditions would likely be required, which could lead to degradation of the molecule rather than the desired substitution.
Given the strong deactivating nature of the nitro group, its directing effect would be dominant. Therefore, if an electrophilic substitution were to occur, the electrophile would be directed to the positions meta to the nitro group, which are C-4 and C-6. However, C-6 is already substituted. Thus, the most likely position for a hypothetical electrophilic attack would be C-4.
Illustrative Data Table of Predicted EAS Reactivity
| Electrophilic Reagent | Predicted Product (if reaction occurs) | Predicted Reactivity |
| HNO₃/H₂SO₄ (Nitration) | 2-(2,3-Difluoro-4,6-dinitrophenyl)acetamide | Very low to none |
| Br₂/FeBr₃ (Bromination) | 2-(4-Bromo-2,3-difluoro-6-nitrophenyl)acetamide | Very low to none |
| SO₃/H₂SO₄ (Sulfonation) | 4-((Acetamidomethyl)-2,3-difluoro-phenyl)sulfonic acid | Very low to none |
This table is predictive and highlights the expected low reactivity of the compound towards EAS.
Role As a Synthetic Intermediate in Advanced Organic Synthesis Research
Precursor in the Synthesis of Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. In principle, "2-(2,3-Difluoro-6-nitrophenyl)acetamide" could serve as a valuable precursor for the synthesis of fluorinated heterocycles. The nitro group can be reduced to an amine, which, in conjunction with the adjacent acetamide (B32628) group, could undergo intramolecular cyclization reactions to form various heterocyclic rings. For instance, reduction of the nitro group followed by hydrolysis of the acetamide would yield a 1,2-diamino derivative, a key intermediate for the synthesis of fluorinated quinoxalines or other related heterocycles.
Despite this potential, a thorough review of the scientific literature did not yield specific examples or detailed research findings where "this compound" is explicitly used as a starting material for the synthesis of fluorinated heterocyclic systems.
Utility in the Construction of Functionalized Aromatic Scaffolds
The difluoronitrophenyl moiety of "this compound" presents several opportunities for the construction of functionalized aromatic scaffolds. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. The nitro group can be readily converted into other functional groups, such as amines, azides, or halides, further expanding the possibilities for molecular diversification.
However, specific studies detailing the use of "this compound" in palladium-catalyzed cross-coupling reactions or other modern synthetic methods for the construction of functionalized aromatic scaffolds have not been identified in the available literature.
Development of Novel Chemical Entities with Modifiable Functional Groups
The acetamide and nitro functionalities of "this compound" are readily modifiable, making it a theoretical candidate for the development of novel chemical entities. The acetamide group can be hydrolyzed to a primary amine or subjected to various N-alkylation or N-acylation reactions. As mentioned, the nitro group is a versatile handle for a plethora of chemical transformations. This dual functionality could, in theory, be exploited to generate libraries of compounds for screening in drug discovery or materials science applications.
Nevertheless, there is a lack of published research that specifically demonstrates the use of "this compound" for the systematic development of new chemical entities with tailored properties through the modification of its functional groups.
Contribution to Methodological Advancements in Organic Synthesis
A novel compound with a unique combination of functional groups can sometimes serve as a tool for the development of new synthetic methodologies. The reactivity of the C-F bonds in the presence of the nitro and acetamide groups in "this compound" could potentially be explored in the context of developing new fluorination or C-F bond activation techniques.
At present, there is no evidence in the scientific literature to suggest that "this compound" has been utilized in studies aimed at advancing organic synthesis methodologies.
Computational Chemistry and Theoretical Investigations of 2 2,3 Difluoro 6 Nitrophenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-(2,3-Difluoro-6-nitrophenyl)acetamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120 |
| C-N (nitro) | 1.45 | O-N-O | 125 |
| C-F | 1.35 | C-C-F | 118 |
| C-N (amide) | 1.40 | C-N-C (amide) | 122 |
| C=O | 1.23 | N-C=O | 123 |
| C-C (acetamide) | 1.52 | C-C-H | 109.5 |
| Note: These are representative values and may vary slightly based on the specific computational method and basis set used. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. nist.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide (B32628) group, which are relatively electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The presence of the two fluorine atoms and the nitro group is expected to lower both the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO gap, indicating a propensity for accepting electrons. researchgate.netresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap | 4.5 |
| Note: These are hypothetical values for illustrative purposes. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. imist.maresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.
In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. The hydrogen atoms of the amide group and the phenyl ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. imist.manih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, including charge delocalization, hybridization, and intramolecular interactions. researchgate.netresearchgate.net By examining the NBOs, it is possible to quantify the transfer of electron density between orbitals, which is indicative of hyperconjugative interactions and resonance effects.
For this compound, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pair of the acetamide group to the carbonyl group and the phenyl ring. The strong electron-withdrawing nature of the nitro group and fluorine atoms would lead to a notable polarization of the molecule, with a significant positive charge on the carbon atoms attached to these groups and a negative charge on the nitro-group oxygens and fluorine atoms.
Table 3: Predicted NBO Charges on Key Atoms
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.60 |
| O (nitro) | -0.45 |
| N (amide) | -0.55 |
| N (nitro) | +0.50 |
| F | -0.25 |
| Note: These are hypothetical values for illustrative purposes. |
Conformational Analysis and Energy Minima Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govekb.eg For this compound, the key rotational barriers are around the C-N bond connecting the phenyl ring and the acetamide group, and the C-C bond within the acetamide side chain.
Computational studies would involve scanning the potential energy surface by systematically rotating these bonds to identify the various conformers and the transition states that separate them. The results would indicate the most stable conformer (the global energy minimum) and the energy barriers to rotation. The conformational preferences are influenced by steric hindrance and electronic interactions between the substituents on the phenyl ring and the acetamide group. nih.govresearchgate.net
Prediction of Spectroscopic Properties (e.g., vibrational frequencies, UV-Vis absorption)
Computational methods can accurately predict various spectroscopic properties, which can be compared with experimental data for validation. researchgate.netnih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, and the C-F stretching modes. nist.govresearchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch | 1680-1700 |
| N-O Stretch (asymmetric) | 1520-1560 |
| N-O Stretch (symmetric) | 1340-1370 |
| C-F Stretch | 1100-1250 |
| Note: These are expected ranges and the exact values would be determined by calculation. |
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions involving the nitro and carbonyl groups. nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Contributions
Currently, dedicated research focusing exclusively on 2-(2,3-Difluoro-6-nitrophenyl)acetamide is not extensively available in peer-reviewed literature. Its significance is primarily understood through its role as a potential building block in the synthesis of more complex molecules. The true value of this compound lies in the combination of its functional groups, which are individually well-studied in the context of drug discovery and materials science.
The presence of a difluoronitrophenyl core is of particular interest. Fluorine atoms are known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to their biological targets. ikprress.orgresearchgate.nettandfonline.com The nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further chemical modifications. quora.comnih.gov The acetamide (B32628) moiety is a common feature in many pharmaceutical compounds and can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes.
Identification of Remaining Challenges in Synthesis and Reactivity
While the synthesis of related compounds has been reported, the efficient and selective synthesis of this compound on a large scale may present challenges. The introduction of the acetamide side chain at the position ortho to the nitro group and one of the fluorine atoms requires careful consideration of regioselectivity.
One potential synthetic route could involve the nitration of a 2,3-difluorophenylacetic acid derivative. However, controlling the position of nitration on a difluorinated ring can be challenging, potentially leading to a mixture of isomers that would require purification. An alternative approach could start from a pre-functionalized nitrobenzene (B124822) derivative, such as 2,3-difluoro-6-nitrophenol, followed by conversion to the corresponding phenylacetic acid and subsequent amidation.
The reactivity of this compound is largely dictated by the interplay of its functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. quora.com Conversely, it activates the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms by a suitable nucleophile. nih.gov The reactivity of the acetamide side chain offers further opportunities for chemical modification.
A significant challenge lies in the selective functionalization of the molecule. For instance, achieving selective reduction of the nitro group without affecting other parts of the molecule, or performing reactions on the acetamide group without triggering nucleophilic substitution on the aromatic ring, would require carefully optimized reaction conditions. Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, could present both opportunities and challenges for this compound. nyu.edursc.orgnih.gov
Prospective Research Avenues for Advanced Chemical Transformations
The structure of this compound offers several avenues for advanced chemical transformations to generate a library of diverse derivatives.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-(6-amino-2,3-difluorophenyl)acetamide. This resulting aniline (B41778) derivative is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and benzodiazepines, many of which exhibit significant biological activity.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. Investigating the substitution of one of the fluorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) could lead to a diverse set of derivatives with potentially interesting pharmacological properties. The relative mobility of the fluorine atoms would be an important aspect to study. researchgate.net
Modification of the Acetamide Side Chain: The acetamide group itself can be a target for chemical modification. For instance, hydrolysis to the corresponding carboxylic acid would provide a handle for the introduction of different amide or ester functionalities.
Cross-Coupling Reactions: Following the reduction of the nitro group to an amine and subsequent diazotization, the resulting diazonium salt could be used in various cross-coupling reactions (e.g., Sandmeyer, Suzuki, Heck reactions) to introduce a wide range of substituents onto the aromatic ring.
Potential for Derivatization Towards Novel Chemical Probes and Building Blocks
The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel chemical probes and specialized building blocks.
Fluorescent Probes: The nitroaromatic moiety is known to be a fluorescence quencher. Upon reduction of the nitro group to an amine, a significant increase in fluorescence is often observed. This "off-on" switching mechanism could be exploited to design fluorescent probes for detecting reductive processes in biological systems. Furthermore, derivatization of the acetamide side chain with fluorophores could lead to probes for specific enzymes or receptors. nih.govrsc.org
PET Imaging Agents: The presence of fluorine makes this compound a candidate for the development of positron emission tomography (PET) imaging agents by incorporating the fluorine-18 (B77423) isotope. nih.govresearchgate.net Derivatization of the molecule to include a targeting moiety for a specific biological target could lead to the development of novel diagnostic tools.
Building Blocks for Medicinal Chemistry: As a functionalized building block, this compound can be used in the synthesis of more complex drug candidates. The difluoro-nitrophenyl motif is present in some kinase inhibitors and other biologically active molecules. The acetamide side chain provides a convenient point of attachment for incorporating this fragment into larger molecular architectures. The global market for fluorinated building blocks is expanding, driven by their critical role in drug discovery and agrochemical innovation. growthmarketreports.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆F₂N₂O₃ |
| Molecular Weight | 216.14 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents |
| Key Functional Groups | Difluorophenyl, Nitro, Acetamide |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
